
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is also known as (2-Bromo-5-methoxyphenyl)acetic acid ethyl ester. This compound is characterized by its bromo and methoxy substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity.
準備方法
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-(2-bromo-5-methoxyphenyl)acetonitrile with ethanol under acidic conditions to yield the desired ester . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetates, while oxidation and reduction reactions can produce different functionalized derivatives .
科学的研究の応用
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
作用機序
The mechanism by which ethyl 2-(2-bromo-5-methoxyphenyl)acetate exerts its effects depends on its specific application and the derivatives being studied. Generally, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects .
類似化合物との比較
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-chloro-5-methoxyphenyl)acetate: Similar structure but with a chloro substituent instead of bromo, which may result in different reactivity and biological activity.
Ethyl 2-(2-bromo-4-methoxyphenyl)acetate: The position of the methoxy group is different, which can influence the compound’s chemical properties and reactivity.
Ethyl 2-(2-bromo-5-ethoxyphenyl)acetate: The methoxy group is replaced with an ethoxy group, potentially altering its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the phenyl ring, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-(2-bromo-5-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(14-2)4-5-10(8)12/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPNXTAVAWQDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
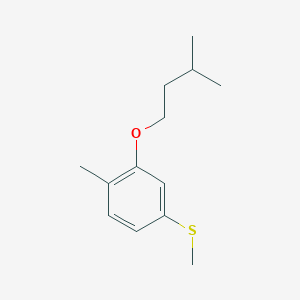
![3-[(n-Hexyloxy)methyl]thiophenol](/img/structure/B7994224.png)


![1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994251.png)

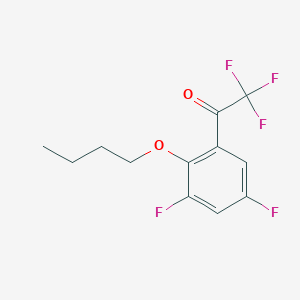
![2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7994275.png)
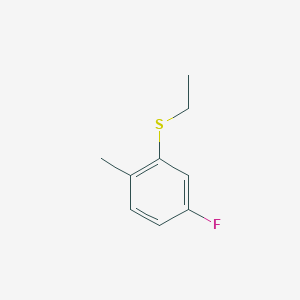
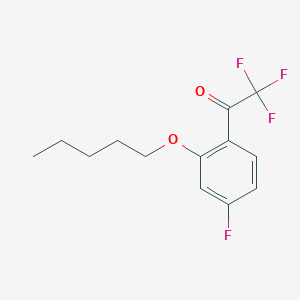

![2-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B7994314.png)
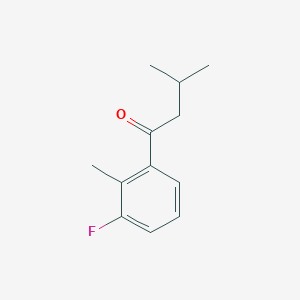
![1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994344.png)
